molecular formula C17H18N4O2 B10948256 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10948256
M. Wt: 310.35 g/mol
InChI Key: ACGJEOKUSBVTDS-UHFFFAOYSA-N
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Description

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-diketones . The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes . The final step involves coupling the pyrazole and isoxazole rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combined pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-11(14-10-21(3)19-12(14)2)18-17(22)15-9-16(23-20-15)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,22)

InChI Key

ACGJEOKUSBVTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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